

# Dimethyl 2-Oxomalonate: A Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: *Dimethyl 2-oxomalonate*

Cat. No.: *B1595989*

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This guide provides an in-depth exploration of **Dimethyl 2-oxomalonate** (also known as dimethyl mesoxalate), a versatile and highly reactive reagent crucial for constructing complex molecular architectures. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explain the causality behind its synthesis and application, ensuring a foundation of scientific integrity and practical utility.

## Core Molecular Attributes and Physicochemical Properties

**Dimethyl 2-oxomalonate** is the dimethyl ester of mesoxalic acid, representing the simplest  $\alpha$ -ketodicarboxylic ester. Its unique structure, featuring a central electrophilic ketone flanked by two electron-withdrawing methyl ester groups, is the source of its significant reactivity.

## Key Identifiers and Molecular Formula

The fundamental identity of this compound is established by its molecular formula and internationally recognized chemical identifiers.

Identifier	Value	Source
IUPAC Name	dimethyl 2-oxopropanedioate	PubChem[1]
Synonyms	Dimethyl mesoxalate, Dimethyl ketomalonate	Organic Syntheses[2], PubChem[1]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	146.10 g/mol	PubChem[1]
CAS Number	3298-40-6	PubChem[1]
InChIKey	VVOCYQDSDXLBEA-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>COC(=O)C(=O)C(=O)OC</chem>	PubChem[1]

## Physicochemical Data

The physical properties of **Dimethyl 2-oxomalonate** are critical for its handling, purification, and use in reactions. Unlike its frequently studied diethyl analog, the pure dimethyl ester is typically generated and used with care due to its reactivity.

Property	Value	Notes
Appearance	Yellow liquid	Anhydrous form.[2]
Boiling Point	94°C at 20 mmHg (26.7 mbar)	The anhydrous ester is typically purified by vacuum distillation.[2]
Hydrate Form	Colorless crystals	The ester readily forms a stable hydrate in the presence of water, which can be isolated.[2]

## Synthesis: The Ozonolysis Pathway

The most reliable and high-yielding preparation of **Dimethyl 2-oxomalonate** is achieved through the oxidative cleavage of dimethyl benzalmalonate. This method, detailed in Organic

Syntheses, is a trusted, peer-vetted procedure that provides the target compound in good yield and purity.[2]

The causality for this synthetic choice rests on the clean and efficient cleavage of the carbon-carbon double bond of an electron-deficient alkene by ozone. The benzalmalonate precursor is readily prepared via a Knoevenagel condensation between benzaldehyde and dimethyl malonate.



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Caption: Synthetic workflow for **Dimethyl 2-oxomalonate**.

## Experimental Protocol: Synthesis via Ozonolysis

This protocol is adapted from the procedure published in *Organic Syntheses*, Vol. 71, p. 214.[2] It is a self-validating system as reaction completion can be monitored chromatographically, and the product's purity is confirmed through physical constants and subsequent reactivity.

### Step 1: Ozonolysis of Dimethyl Benzalmalonate

- Dissolve dimethyl benzalmalonate (0.18 mol) in 150 mL of dichloromethane in a three-neck flask equipped with a gas inlet tube, a stirrer, and a gas outlet.
- Cool the solution to 0°C using an ice bath and purge with argon for 10 minutes.
- Pass a stream of ozone through the vigorously stirred solution for approximately 4.5 hours.
  - Expertise & Experience: The reaction progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion. Excess ozone is then removed by purging with argon. This prevents unwanted side reactions during the workup.
- Slowly add dimethyl sulfide (DMS, 15 mL) at 0°C to quench the ozonide.

- Trustworthiness: The use of a reductive workup with DMS is critical. It selectively reduces the ozonide intermediate to the desired ketone and benzaldehyde, preventing over-oxidation to carboxylic acids which would occur under oxidative workup conditions (e.g., with  $\text{H}_2\text{O}_2$ ).

### Step 2: Isolation of Dimethyl Mesoxalate Hydrate

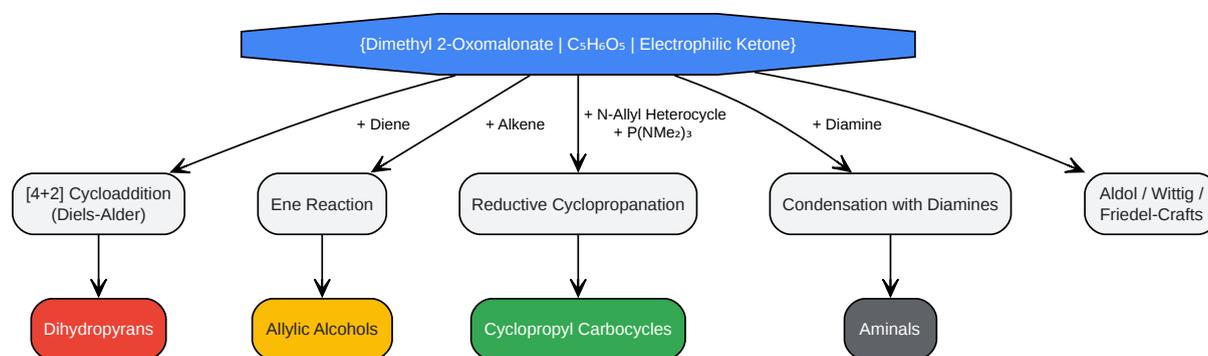
- Continue stirring for 1 hour at  $0^\circ\text{C}$  and then for 2 hours at ambient temperature.
- Blow a stream of air through the solution for 12 hours to remove excess DMS and volatile byproducts.
- Distill the residue under reduced pressure (20 mmHg). The fraction boiling between  $90$ - $100^\circ\text{C}$  contains the crude product and benzaldehyde.
- Purify the distillate by flash chromatography on silica gel, eluting with diethyl ether.
- Remove the solvent under reduced pressure and recrystallize the residue from ethyl acetate to yield dimethyl mesoxalate hydrate as colorless crystals (approx. 80% yield).

### Step 3: Dehydration to Anhydrous **Dimethyl 2-Oxomalonate**

- Dissolve the hydrate in dichloromethane (150 mL).
- Heat the solution for 12 hours in a Soxhlet apparatus equipped with a thimble containing phosphorus pentoxide ( $\text{P}_4\text{O}_{10}$ ) and basic alumina.
  - Expertise & Experience: Azeotropic removal of water using a chemical drying agent is far more effective for this sensitive compound than simple heating, which could lead to decomposition.  $\text{P}_4\text{O}_{10}$  is a powerful dehydrating agent suitable for this purpose.
- Evaporate the solvent and distill the residue under reduced pressure (bp  $94^\circ\text{C}$  at 20 mmHg) to yield pure, anhydrous **Dimethyl 2-oxomalonate** as a yellow liquid (overall yield approx. 76%).

## Chemical Reactivity and Synthetic Applications

The utility of **Dimethyl 2-oxomalonate** stems from its highly electrophilic central carbonyl carbon. This reactivity makes it a powerful building block in a variety of transformations. Mesoxalates are recognized as highly reactive substrates for pericyclic processes, aldol reactions, and other carbon-carbon bond-forming reactions.[2]



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Caption: Key reaction pathways of **Dimethyl 2-oxomalonate**.

## Application in Diels-Alder Reactions

As a potent dienophile, **Dimethyl 2-oxomalonate** can participate in [4+2] cycloadditions with electron-rich dienes.[3] This provides a direct route to highly functionalized six-membered heterocyclic systems, which are valuable scaffolds in medicinal chemistry.

## Application in Natural Product and Nucleoside Synthesis

The unique reactivity of **Dimethyl 2-oxomalonate** has been harnessed in the synthesis of complex molecular targets.

- Total Synthesis of (–)-Aplaminal: In the total synthesis of the marine natural product (–)-Aplaminal, **Dimethyl 2-oxomalonate** was used in a condensation reaction with a diamine

intermediate to construct a key aminal structure within the molecule.[4] This step highlights its role as a robust carbonyl source for forming complex nitrogen-containing heterocycles.

- Synthesis of Nucleoside Analogues: A novel method for synthesizing cyclopropyl carbocyclic nucleosides utilizes a  $P(NMe_2)_3$ -mediated reductive cyclopropanation.[5][6] In this reaction, **Dimethyl 2-oxomalonate** reacts with N-allylheteroaromatics to form the critical cyclopropane ring fused to the carbocyclic core, demonstrating its utility in generating highly strained and biologically relevant ring systems.[5][6]

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Dimethyl 2-oxomalonate** is not widely available. Therefore, hazard assessment must be inferred from its reactive functional groups and data from close structural analogs like diethyl 2-oxomalonate and its precursor, dimethyl malonate.

- Primary Hazards: Expected to be an irritant to the eyes, skin, and respiratory system.[7] The presence of multiple ester functionalities suggests that prolonged contact may lead to irritation.
- Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
- Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it readily forms a hydrate.[2]
- In case of contact:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes.
  - Skin: Wash off with soap and plenty of water.

This information is advisory and should be supplemented by institutional safety protocols and a thorough risk assessment before any experimental work is undertaken.

## Conclusion

**Dimethyl 2-oxomalonate** is a potent and versatile reagent whose value is defined by the high electrophilicity of its central ketone. Its reliable synthesis via ozonolysis makes it accessible for complex synthetic campaigns. For the medicinal chemist and drug development professional, its demonstrated utility in constructing novel heterocyclic scaffolds, such as those found in nucleoside analogs and natural products, underscores its importance. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the pursuit of novel chemical entities.

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